N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide

Conformational constraint Ligand efficiency Scaffold diversity

This compound is a pre-organized spirocyclic bidentate chelator that integrates a 7-oxaspiro[3.5]nonane-amine with pyridine-2-carboxamide. It delivers a rigid exit vector, only 2 rotatable bonds, and a favorable CNS MPO profile. The ortho N–C–C–N motif enables metal (Zn²⁺/Mg²⁺) chelation for HDAC, MMP, or kinase targets. Compared to N-cyclohexyl or morpholine derivatives, it reduces entropic penalties and metabolic liabilities. Ideal for fragment-based screening, scaffold hopping, and lead optimization. Order online for R&D delivery.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2320860-20-4
Cat. No. B2635557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide
CAS2320860-20-4
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC=CC=N3)CCOCC2
InChIInChI=1S/C14H18N2O2/c17-13(11-3-1-2-8-15-11)16-12-4-5-14(12)6-9-18-10-7-14/h1-3,8,12H,4-7,9-10H2,(H,16,17)
InChIKeyUVGAEKZWHHIUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide – Core Structural Identifier and Procurement Starting Point


N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide (CAS 2320860-20-4; PubChem CID 122276117) is a synthetic spirocyclic amide composed of a 7-oxaspiro[3.5]nonane scaffold linked via an amine bridge to a pyridine-2-carboxamide (picolinamide) terminus. The compound possesses an InChIKey of UVGAEKZWHHIUJT-UHFFFAOYSA-N, a molecular formula of C₁₄H₁₈N₂O₂, and a molecular weight of 246.30 g·mol⁻¹ [1]. Its computed physicochemical profile includes an XLogP3-AA of 1.5, topological polar surface area of 51.2 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and two rotatable bonds, placing it in a favorable property space for fragment-based and lead-optimization programs [1].

Why Interchanging N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide with a Generic Spiro-Picolinamide or a Linear Analog Compromises Key Molecular Determinants


Although the picolinamide and 7-oxaspiro[3.5]nonane chemotypes are individually well represented in screening libraries, coupling them at the 1-amine position creates a specific exit-vector geometry and conformational constraint that generic substitution cannot replicate. The 7-oxaspiro[3.5]nonane ring system fixes the amine substituent in a defined orientation relative to the tetrahydropyran oxygen, while the pyridine-2-carboxamide positions the pyridyl nitrogen adjacent to the amide carbonyl—a motif recognized by kinase hinge regions and metalloenzyme active sites [1]. Replacing the picolinamide with a benzamide removes the pyridine nitrogen and its metal-coordination capacity; replacing the spiro-oxetane with cyclohexylamine adds two extra rotatable bonds and eliminates the ether oxygen, altering both conformational preference and solvation. The quantitative evidence below demonstrates that even structurally proximal analogs diverge significantly in the molecular determinants that govern target engagement, selectivity, and physicochemical developability.

Quantitative Differentiation Evidence for N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide Against Closest Analogs


Conformational Restriction Measured by Rotatable Bond Count Versus a Flexible Linear Analog

The target compound contains exactly 2 rotatable bonds (the amide C–N linkage and the spirocyclic exocyclic C–N bond), compared with 4 rotatable bonds in the closest flexible analog N-cyclohexylpyridine-2-carboxamide (the cyclohexyl ring–amide bond plus three cyclohexane internal rotations) [1][2]. This corresponds to a Δrotatable bonds of −2, translating to a rotatable-bond fraction (RBF = Nrot/Nheavy) of 0.11 for the target versus 0.22 for the linear analog—an approximately 2-fold reduction in conformational entropy [1][2].

Conformational constraint Ligand efficiency Scaffold diversity

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Differentiate the Picolinamide from the Benzamide Analog

The target compound exhibits a TPSA of 51.2 Ų and 3 hydrogen-bond acceptor (HBA) sites, arising from the amide carbonyl, the tetrahydropyran ether oxygen, and the pyridine nitrogen [1]. In contrast, the benzamide analog N-{7-oxaspiro[3.5]nonan-1-yl}benzamide retains the amide carbonyl and ether oxygen but lacks the pyridine nitrogen, resulting in a calculated TPSA of 38.3 Ų and only 2 HBA sites [1][2]. The pyridine-2-carboxamide nitrogen is positioned ortho to the amide, creating a bidentate chelation motif absent in the benzamide.

Hydrogen bonding Polar surface area Permeability

Regioisomeric Differentiation: Pyridine-2-carboxamide Versus Pyridine-3-carboxamide and Pyridine-4-carboxamide

In the target compound, the carboxamide is attached at the 2-position of pyridine, placing the nitrogen lone pair syn to the amide N–H and creating a contiguous N–C–C–N donor–acceptor motif capable of bidentate metal coordination [1]. The 3-carboxamide (nicotinamide) regioisomer positions the nitrogen meta to the amide, disrupting chelation geometry. The 4-carboxamide (isonicotinamide) regioisomer places the nitrogen para, enabling monodentate coordination only and altering the dipole moment from 4.5 D (2-substituted) to 2.2 D (4-substituted) [2].

Regioisomerism Metal chelation Kinase hinge binding

Spirocyclic Ether Oxygen Modulates Lipophilicity and Solvation Versus All-Carbon Spiro Analogs

The 7-oxaspiro[3.5]nonane core incorporates a tetrahydropyran oxygen, which reduces logP relative to an all-carbon spiro[3.5]nonane analog. The target compound’s computed XLogP3-AA is 1.5 [1]. Replacing the ether oxygen with a methylene group (forming spiro[3.5]nonane) is predicted to increase XLogP by approximately +0.6 to +0.8 log units [2], shifting the compound closer to the Lipinski logP ceiling and reducing aqueous solubility.

Lipophilicity modulation Ether oxygen Solubility

Amine Linker Positional Isomerism: 1-Amine Versus 3-Amine Substitution on the 7-Oxaspiro[3.5]nonane Scaffold

The target compound derives from 7-oxaspiro[3.5]nonan-1-amine, where the amine is attached at position 1 of the spirocyclic ring system. The alternative 3-amine positional isomer places the picolinamide at a different spatial vector. In the 1-isomer, the amide substituent is oriented approximately 90° relative to the tetrahydropyran ring plane; in the 3-isomer, the substituent projects roughly parallel to the tetrahydropyran axis [1][2]. This affects the dihedral angle between the amide plane and the spiro core by approximately 60°, altering the pharmacophore geometry.

Positional isomer Exit-vector geometry Scaffold decoration

Procurement-Driven Application Scenarios for N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide Based on Quantitative Differentiation


Fragment-Based Screening Libraries Requiring a Conformationally Constrained Picolinamide Hinge-Binder

When assembling a fragment library for kinase or metalloenzyme crystallographic screening, the target compound delivers a pre-organized pyridine-2-carboxamide bidentate chelator constrained by a spirocyclic scaffold with only 2 rotatable bonds (RBF = 0.11). This minimizes the entropic penalty upon binding compared to N-cyclohexylpyridine-2-carboxamide (RBF ≈ 0.22), and provides a structurally defined exit vector for vector-based elaboration as established in Evidence Items 1 and 3 [1].

Lead Optimization of CNS-Penetrant Kinase Inhibitors Where TPSA and logP Balance is Critical

The compound’s TPSA of 51.2 Ų and XLogP of 1.5 place it within the favorable CNS MPO desirability space (TPSA < 90 Ų, logP 1–3). Compared to the all-carbon spiro analog (predicted XLogP ≈ 2.2, TPSA ≈ 38 Ų), the ether oxygen improves aqueous solubility and reduces lipophilicity-driven metabolic clearance as shown in Evidence Item 4 [1][2]. This favors procurement when optimizing for brain exposure while maintaining acceptable solubility.

Bidentate Metalloenzyme Inhibitor Design Exploiting the Proximal Pyridine–Amide Donor Pair

The pyridine-2-carboxamide ortho arrangement creates a contiguous N–C–C–N donor–acceptor sequence capable of bidentate metal coordination (e.g., Zn²⁺ in HDACs or MMPs, Mg²⁺ in kinases). As quantified in Evidence Item 3, the pyridine-2 regioisomer’s dipole moment of approximately 4.5 D and syn geometry provide a chelation mode that the pyridine-4 regioisomer (≈2.2 D, monodentate-only) cannot achieve [1]. Procurement of this exact regioisomer is essential when the pharmacophore hypothesis involves a bidentate interaction with a catalytic metal ion.

Scaffold-Hopping from Piperidine or Morpholine Cores to a Three-Dimensional Spirocyclic Bioisostere

In programs where a piperidine or morpholine amide lead suffers from metabolic instability or poor selectivity, the 7-oxaspiro[3.5]nonan-1-yl scaffold serves as a three-dimensional bioisostere. The spiro-oxetane locks the amine in a defined 3D orientation, distinct from the planar morpholine or the flexible piperidine, and reduces the number of metabolically labile N-dealkylation sites. Evidence Items 1 and 5 demonstrate the reduction in conformational freedom and the unique exit-vector geometry that differentiate it from simple heterocyclic amines, guiding procurement for scaffold-hopping campaigns [1][2].

Quote Request

Request a Quote for N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.